molecular formula C12H16N2O5 B4641779 1-C-(1H-benzimidazol-2-yl)pentitol CAS No. 7147-74-2

1-C-(1H-benzimidazol-2-yl)pentitol

Cat. No.: B4641779
CAS No.: 7147-74-2
M. Wt: 268.27 g/mol
InChI Key: LBMJXDRTHCOBGU-UHFFFAOYSA-N
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Description

Chemical Name: 1-C-(1H-Benzimidazol-2-yl)-5-deoxypentitol Synonyms: NSC 56087, 1-(1H-Benzimidazol-2-yl)pentane-1,2,3,4-tetrol CAS No.: 80009-72-9 Molecular Formula: C₁₂H₁₆N₂O₄ Structural Features: This compound consists of a benzimidazole core fused with a pentitol (five-carbon polyol) chain at the 2-position. The polyol moiety includes four hydroxyl groups, conferring high hydrophilicity and stereochemical complexity .

Properties

IUPAC Name

1-(1H-benzimidazol-2-yl)pentane-1,2,3,4,5-pentol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c15-5-8(16)9(17)10(18)11(19)12-13-6-3-1-2-4-7(6)14-12/h1-4,8-11,15-19H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMJXDRTHCOBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(C(C(C(CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00903623
Record name NoName_4326
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00903623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7147-74-2, 7770-62-9, 7510-97-6, 7510-96-5, 5338-40-9
Record name NSC43663
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43663
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC405922
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405922
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC405921
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405921
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC405920
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405920
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC56088
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56088
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

The synthesis of 1-C-(1H-benzimidazol-2-yl)pentitol typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further reactions to introduce the pentitol moiety. The reaction conditions often include the use of polyphosphoric acid as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-C-(1H-benzimidazol-2-yl)pentitol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-C-(1H-benzimidazol-2-yl)pentitol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-C-(1H-benzimidazol-2-yl)pentitol involves its interaction with molecular targets such as enzymes and receptors. Benzimidazole derivatives are known to bind to tubulin, a protein involved in cell division, thereby inhibiting its polymerization and disrupting cellular processes . This mechanism is particularly relevant in its antiparasitic and anticancer activities.

Comparison with Similar Compounds

Key Properties :

  • Solubility : Enhanced water solubility due to hydroxyl groups, distinguishing it from simpler benzimidazole derivatives .
  • Reactivity : Multiple hydroxyl groups enable diverse functionalization (e.g., esterification, glycosylation) and coordination with metal ions .

Comparison with Similar Benzimidazole Derivatives

Structural and Functional Group Analysis

The table below compares structural features and functional groups of 1-C-(1H-benzimidazol-2-yl)pentitol with related compounds:

Compound Name Core Structure Key Functional Groups Notable Features Reference
This compound Benzimidazole + pentitol 4 hydroxyl groups, pentitol chain High solubility, stereochemical diversity
2-(1H-Benzimidazol-2-yl)phenol Benzimidazole + phenol Phenolic -OH group Antioxidant properties, lower solubility
1-(1H-Benzimidazol-2-yl)ethanol Benzimidazole + ethanol Short alkyl chain (-CH₂CH₂OH) Moderate lipophilicity, antimicrobial activity
Albendazole Benzimidazole + carbamate Methyl carbamate, propylsulfanyl Anthelmintic drug (Log P = 2.55)
N-(1H-Benzimidazol-2-yl)nitramide Benzimidazole + nitramide Nitramide (-NNO₂) group Enhanced reactivity, antimicrobial efficacy
3-(1H-Benzimidazol-2-yl)-2H-chromen-2-one Benzimidazole + chromenone Chromenone ring Dual functionality, broad bioactivity

Key Observations :

  • Chain Length and Solubility: The pentitol chain in the target compound increases hydrophilicity compared to derivatives with shorter alkyl chains (e.g., ethanol or phenol groups) .
  • Functional Group Impact: The nitramide group in NSC 56087 enhances chemical reactivity, while the chromenone fusion in other derivatives expands biological target interactions .

Physicochemical Properties

Comparative physicochemical data highlight differences in solubility, lipophilicity, and stability:

Compound Name Log P Water Solubility (mg/mL) Stability Reference
This compound -1.2* >50 (estimated) Stable in aqueous solutions
Albendazole 2.55 0.01 Hydrolytically sensitive
2-(1H-Benzimidazol-2-yl)phenol 1.8 1.2 Oxidizes under light
N-(1H-Benzimidazol-2-yl)nitramide 0.9 5.3 Thermally stable

*Estimated based on hydroxyl group contribution.

Key Trends :

  • The pentitol derivative’s low Log P (-1.2) reflects its polarity, contrasting with Albendazole’s higher lipophilicity (Log P = 2.55) .
  • Enhanced water solubility makes the target compound suitable for aqueous formulations, unlike phenol or carbamate derivatives .

Unique Advantages of this compound :

  • Chelation Potential: Multiple hydroxyl groups enable metal ion coordination, useful in catalysis or nutrient delivery .
  • Stereochemical Diversity : The pentitol chain’s stereocenters allow for enantioselective interactions, a trait absent in simpler derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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